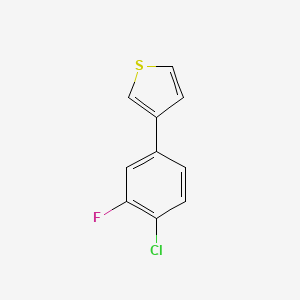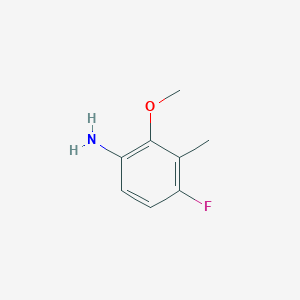![molecular formula C9H6BrNO2 B12854052 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde is a chemical compound with the molecular formula C9H6BrNO2. It belongs to the class of benzoxazole derivatives, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromomethyl group and a carboxaldehyde group attached to the benzoxazole ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde typically involves the bromination of benzo[d]oxazole derivatives followed by formylation. One common method is the bromination of 2-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 2-(Bromomethyl)benzo[d]oxazole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the carboxaldehyde group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The carboxaldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the bromomethyl group.
Oxidation: 2-(Carboxymethyl)benzo[d]oxazole-6-carboxylic acid.
Reduction: 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde.
科学的研究の応用
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxaldehyde group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)benzo[d]oxazole
- 2-(Chloromethyl)benzo[d]oxazole
- 2-(Hydroxymethyl)benzo[d]oxazole
- 2-(Methyl)benzo[d]oxazole
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of both bromomethyl and carboxaldehyde groups, which provide distinct reactivity and versatility in synthetic applications. The bromomethyl group allows for various substitution reactions, while the carboxaldehyde group offers opportunities for oxidation and reduction reactions. This combination makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
2-(bromomethyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,5H,4H2 |
InChIキー |
YGNVHBXMYAPHTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


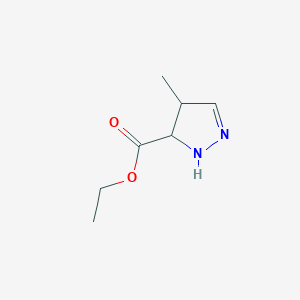
![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)
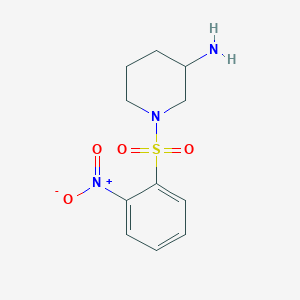
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)

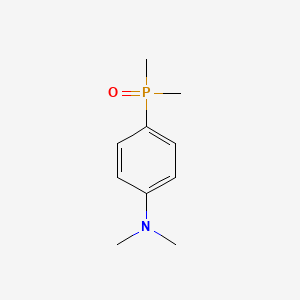
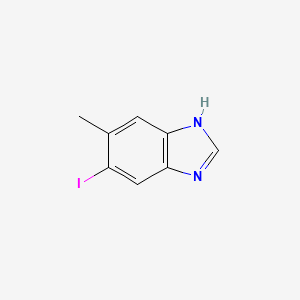
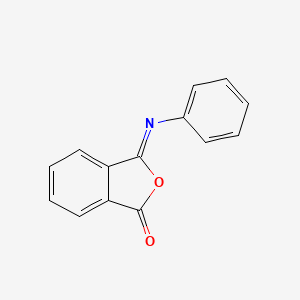
![2-(Chloromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12854015.png)
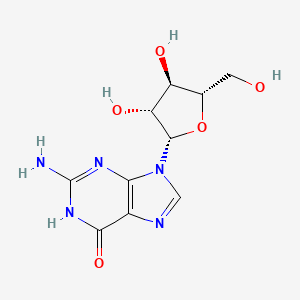
![[4'-(Benzyloxy)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B12854023.png)
